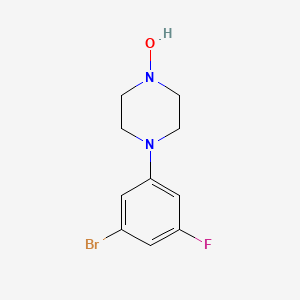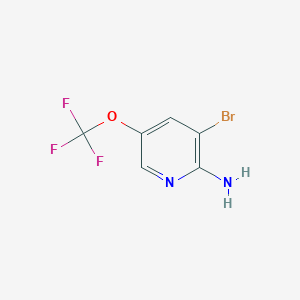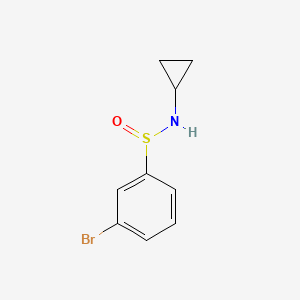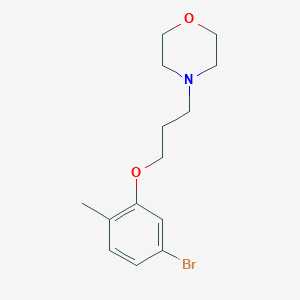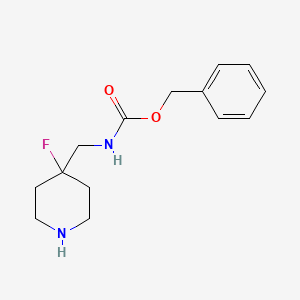
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate is a chemical compound with the molecular formula C14H19FN2O2 . It is a compound of interest in various fields of research .
Synthesis Analysis
The synthesis of this compound is a process that requires specialized knowledge and equipment . The exact method for its synthesis may vary depending on the specific requirements of the research or application .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H19FN2O2 . This formula indicates that it is composed of 14 carbon atoms, 19 hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require a deep understanding of organic chemistry . The compound’s reactivity is influenced by its molecular structure and the conditions under which it is stored and used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.311 Da . Other physical and chemical properties such as boiling point, solubility, and stability would depend on various factors including temperature and pressure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate and its derivatives are synthesized through various chemical reactions, demonstrating the versatility and potential of this compound in chemical synthesis. For instance, a study by Ghashang (2014) introduced a novel approach for synthesizing methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives, showcasing the efficiency of using magnesium hydrogen sulfate as a catalyst under solvent-free conditions (Ghashang, 2014). Similarly, research on the crystal structure of related compounds provides insights into their geometric configurations, which is crucial for understanding their chemical behavior and potential applications in further synthetic processes (Peeters, Blaton, & Ranter, 1994).
Role in Feeding Behavior Modulation
The effects of compounds on orexin receptors (OXR) have been studied to understand their potential in modulating feeding behavior and compulsive food consumption. One study evaluated the effects of various OXR antagonists in a binge eating model in female rats, indicating a significant role for OX1R mechanisms in binge eating and suggesting potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Antimicrobial Properties
The synthesis and evaluation of antimicrobial properties of compounds containing the fluorobenzamides moiety, including this compound derivatives, highlight their potential in combating microbial infections. Desai, Rajpara, & Joshi (2013) synthesized 5-arylidene derivatives with fluorine atoms in specific positions, which exhibited significant antimicrobial activity against various bacterial and fungal strains, emphasizing the importance of fluorine in enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Pharmacokinetic Considerations
The investigation into the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors sheds light on the significance of chemical modifications to enhance stability and minimize enzymatic hydrolysis, which is essential for maintaining therapeutic efficacy and reducing potential side effects. Teffera et al. (2013) discussed how chemical efforts to reduce hydrolysis led to the discovery of analogs with decreased clearance rates, highlighting the balance between stability and potency in drug development (Teffera et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRTFNQNSMNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

